In Vivo Analgesic Potency: 2-Azaspiro[4.6]undecane-3-thione Outperforms Gabapentin-Lactam in the Formalin Test
In a direct head-to-head comparison from the Schwarz Pharma patent, 2-azaspiro[4.6]undecane-3-thione produced an 83% reduction in foot-licking behavior in the Wheeler-Aceto rat formalin test at an intraperitoneal dose of 32 mg·kg⁻¹, versus a 64% reduction for gabapentin-lactam (2-azaspiro[4.5]decan-3-one), the structurally closest [4.5]decane analog [1]. This 19-percentage-point superiority demonstrates that the [4.6]undecane scaffold confers a meaningful pharmacodynamic advantage over the [4.5]decane ring system in a translational pain model.
| Evidence Dimension | In vivo analgesic efficacy (% reduction in formalin-induced foot licking vs. vehicle control) |
|---|---|
| Target Compound Data | 83% reduction (2-azaspiro[4.6]undecane-3-thione, 32 mg·kg⁻¹ i.p.) |
| Comparator Or Baseline | Gabapentin-lactam (2-azaspiro[4.5]decan-3-one): 64% reduction at equivalent dose |
| Quantified Difference | 19 absolute percentage points higher efficacy for the [4.6]undecane scaffold |
| Conditions | Wheeler-Aceto rat paw formalin test, late-phase (20–25 min post-formalin), intraperitoneal administration |
Why This Matters
Procurement of the [4.6]undecane building block enables synthesis of analgesic candidates with a validated efficacy advantage over [4.5]decane-derived analogs in a well-established neuropathic pain model.
- [1] DE50300710D1 / US20050288351A1. (2005). AZA SPIRO COMPOUNDS FOR THE TREATMENT OF PAIN. Assignee: Schwarz Pharma AG. Activity data: 2-Azaspiro[4.6]undecane-3-thione 83% reduction vs. gabapentin-lactam 64% reduction, Wheeler-Aceto formalin test, 32 mg/kg i.p. View Source
